molecular formula C15H12N4O B10840459 1-Phenyl-3-(quinazolin-4-yl)urea

1-Phenyl-3-(quinazolin-4-yl)urea

Cat. No.: B10840459
M. Wt: 264.28 g/mol
InChI Key: IYKBZJSFOBYNTL-UHFFFAOYSA-N
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Description

1-phenyl-3-(quinazolin-4-yl)urea is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(quinazolin-4-yl)urea typically involves the reaction of quinazoline derivatives with phenyl isocyanate. One common method includes the following steps :

    Starting Materials: 2-aminobenzonitrile and phenyl isocyanate.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C).

    Catalysts: Transition metal catalysts like palladium or nickel can be used to enhance the reaction efficiency.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(quinazolin-4-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Medicine: Explored for its potential use in the treatment of bacterial and fungal infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(quinazolin-4-yl)urea involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound targets enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cancer cell growth and survival.

Comparison with Similar Compounds

1-phenyl-3-(quinazolin-4-yl)urea can be compared with other similar compounds to highlight its uniqueness :

    Similar Compounds: 1-(4-substituted-phenyl)-3-(4-oxo-2-methyl-4H-quinazolin-3-yl)-urea, 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenyl-urea.

    Uniqueness: The presence of the phenyl and quinazoline moieties in this compound provides it with unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

1-phenyl-3-quinazolin-4-ylurea

InChI

InChI=1S/C15H12N4O/c20-15(18-11-6-2-1-3-7-11)19-14-12-8-4-5-9-13(12)16-10-17-14/h1-10H,(H2,16,17,18,19,20)

InChI Key

IYKBZJSFOBYNTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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